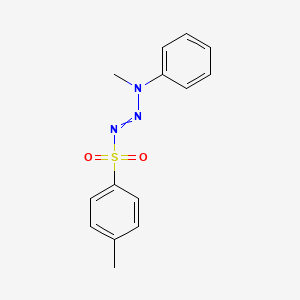
3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene is a synthetic organic compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The structure of this compound includes a triazene core, which is a three-nitrogen atom chain, substituted with a methyl group, a phenyl group, and a 4-methylbenzene-1-sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methyl-3-phenyltriazene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the triazene intermediate. The reaction proceeds through the formation of a sulfonyl chloride intermediate, which then reacts with the triazene to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazene moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazene derivatives with various functional groups.
Scientific Research Applications
3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other triazene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene involves its interaction with biological molecules, leading to the modulation of various biochemical pathways. The triazene moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-indazole
- 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
Uniqueness
3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene is unique due to its specific substitution pattern on the triazene core, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzene-1-sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65739-08-4 |
|---|---|
Molecular Formula |
C14H15N3O2S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
4-methyl-N-[methyl(phenyl)hydrazinylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O2S/c1-12-8-10-14(11-9-12)20(18,19)16-15-17(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
WJEFLTGCMGVZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NN(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
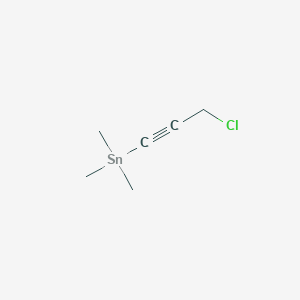
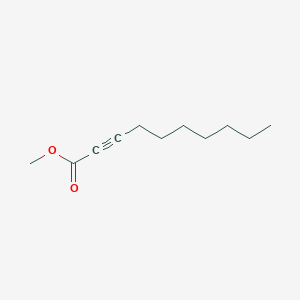


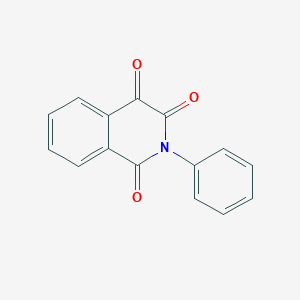
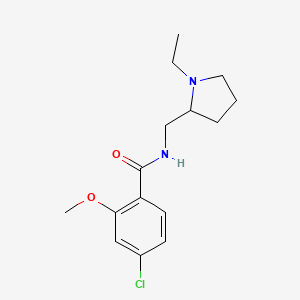
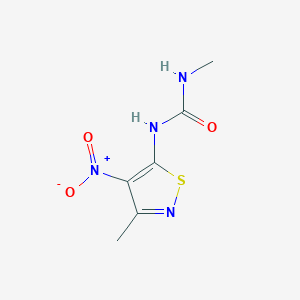

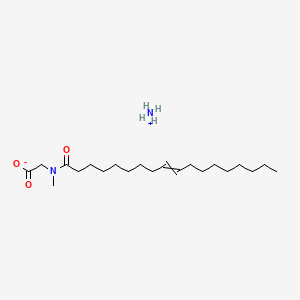
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
